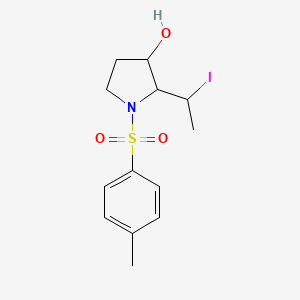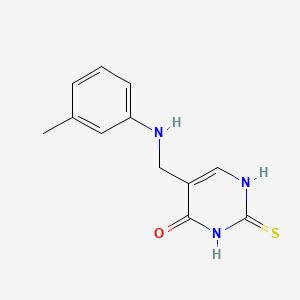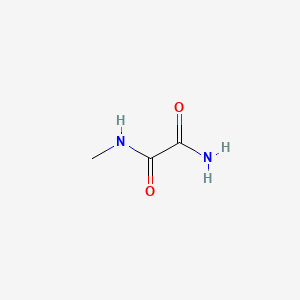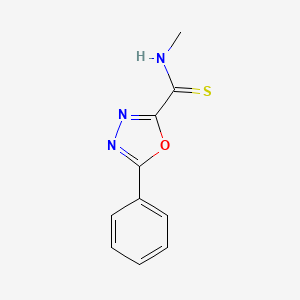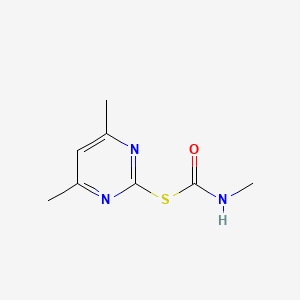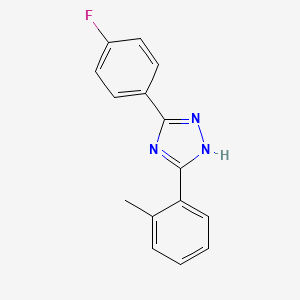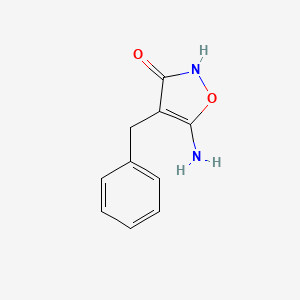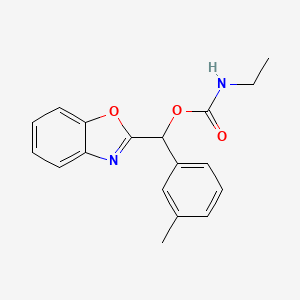![molecular formula C13H14N2O B12917184 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one CAS No. 73554-46-8](/img/structure/B12917184.png)
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused azocino and indole ring system. These structural characteristics contribute to its diverse chemical reactivity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted indoles and azocine derivatives can be reacted in the presence of catalysts to form the desired compound. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
化学反应分析
Types of Reactions
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole and azocine rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one, each with distinct chemical and physical properties.
科学研究应用
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structural features allow it to fit into the active sites of these targets, thereby influencing biochemical pathways involved in disease processes.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and structural similarity to 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole: Used as an estrogen receptor modulator for cancer treatment.
Uniqueness
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is unique due to its fused azocino and indole ring system, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.
属性
CAS 编号 |
73554-46-8 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
1,2,3,5,6,7-hexahydroazocino[5,4-b]indol-4-one |
InChI |
InChI=1S/C13H14N2O/c16-13-6-5-12-10(7-8-14-13)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2,(H,14,16) |
InChI 键 |
QLZKMMUJNQUOFT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NCCC2=C1NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


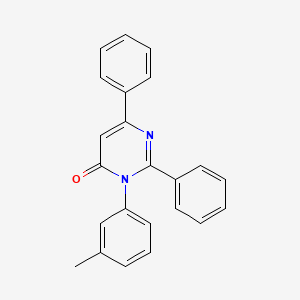
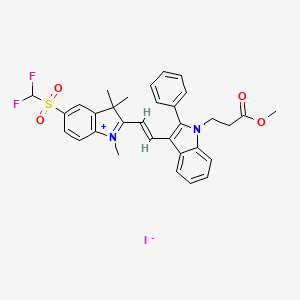
![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
